

Technical Guide: Physical Properties of 4-Isopropylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropylphenylhydrazine hydrochloride

Cat. No.: B019915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **4-Isopropylphenylhydrazine hydrochloride** (CAS No. 118427-29-5). The information presented is intended to support research, development, and quality control activities involving this compound. This guide includes a summary of key physical data, detailed representative experimental protocols for their determination, and a workflow diagram for a standard analytical procedure.

Core Physical Properties

4-Isopropylphenylhydrazine hydrochloride is a versatile chemical intermediate utilized in various synthetic applications, particularly in the pharmaceutical and chemical industries.^[1] A thorough understanding of its physical properties is essential for its proper handling, storage, and use in experimental and manufacturing processes.

Data Presentation

The quantitative physical properties of **4-Isopropylphenylhydrazine hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₅ ClN ₂	[2][3][4]
Molecular Weight	186.68 g/mol	[2][3][5]
Melting Point	203 °C (decomposes)	[1][5][6]
Boiling Point	260.1 °C at 760 mmHg	[1][6]
Appearance	White to beige or brownish solid/flakes/powder	[1][4]
Solubility	Soluble in DMSO and Methanol	[6]
Density	1.027 g/cm ³	[1][6]
Vapor Pressure	0.0124 mmHg at 25 °C	[1]
Refractive Index	1.584	[1]

Experimental Protocols

The following sections detail representative experimental methodologies for determining the key physical properties of a solid compound such as **4-Isopropylphenylhydrazine hydrochloride**. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The "decomposes" notation indicates that the compound breaks down at its melting point.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation: A small amount of **4-Isopropylphenylhydrazine hydrochloride** is finely ground into a powder using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (203 °C).
- Observation: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as this range. Given that the substance decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed should also be noted.

Solubility Determination (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent at a controlled temperature. The mixture is agitated, and the degree of dissolution is observed.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Spatula
- Graduated cylinder or pipette
- Water bath (for temperature control, if necessary)

Procedure:

- **Solvent Preparation:** A known volume (e.g., 1 mL) of the solvent (e.g., DMSO, Methanol) is placed into a test tube.
- **Solute Addition:** A small, pre-weighed amount (e.g., 10 mg) of **4-Isopropylphenylhydrazine hydrochloride** is added to the test tube.
- **Mixing:** The test tube is agitated using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) to facilitate dissolution.
- **Observation:** The solution is visually inspected for any undissolved solid particles.
- **Classification:**
 - **Soluble:** If the solid completely dissolves, it is classified as soluble in that solvent under the tested conditions.
 - **Partially Soluble:** If some of the solid dissolves but a portion remains undissolved, it is classified as partially soluble.
 - **Insoluble:** If the solid does not appear to dissolve, it is classified as insoluble.

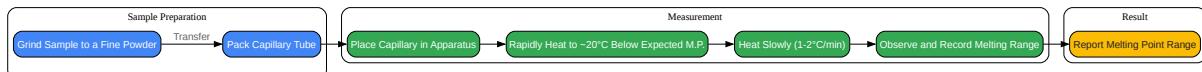
- Reporting: The result is reported qualitatively (e.g., "Soluble in Methanol at 25 °C"). For more quantitative results, progressively larger amounts of the solute can be added until saturation is reached.

Appearance Determination

The appearance of a chemical is a fundamental physical property that is determined through visual inspection.

Principle: The color, form, and texture of the substance are observed and recorded under controlled lighting conditions.

Apparatus:


- Watch glass or white tile
- Spatula
- Adequate and consistent light source

Procedure:

- Sample Preparation: A small amount of **4-Isopropylphenylhydrazine hydrochloride** is placed on a clean, dry watch glass or white tile using a spatula.
- Visual Inspection: The sample is observed under a consistent, bright light source.
- Data Recording: The following characteristics are noted:
 - Color: The color of the solid is described (e.g., white, off-white, beige, brownish).
 - Form: The physical form of the solid is described (e.g., crystalline powder, flakes, amorphous solid).
 - Texture: Any notable textural properties are recorded (e.g., fine, granular).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of a substance's melting point using a modern melting point apparatus.

[Click to download full resolution via product page](#)

General Workflow for Melting Point Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 118427-29-5,4-Isopropylphenylhydrazine hydrochloride | lookchem [lookchem.com]
- 2. scribd.com [scribd.com]
- 3. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 4. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 4-异丙基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Isopropylphenylhydrazine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019915#4-isopropylphenylhydrazine-hydrochloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com